4-Ethynyl-2,6-dimethoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4-ethynyl-2,6-dimethoxyphenol |

InChI |

InChI=1S/C10H10O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6,11H,2-3H3 |

InChI Key |

VIPZHJQVXJTNME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C#C |

Origin of Product |

United States |

Chemical Properties and Synthesis of 4 Ethynyl 2,6 Dimethoxyphenol

Molecular Structure and Physicochemical Properties

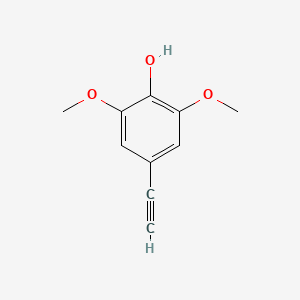

The molecular structure of 4-Ethynyl-2,6-dimethoxyphenol consists of a benzene (B151609) ring substituted with a hydroxyl group, an ethynyl (B1212043) group, and two methoxy (B1213986) groups.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | This compound |

This data is compiled from available chemical databases. bldpharm.combldpharm.com

The presence of the polar hydroxyl and methoxy groups alongside the nonpolar ethynyl group gives the molecule a balance of hydrophilic and hydrophobic character. The specific arrangement of these functional groups dictates its reactivity and potential for intermolecular interactions.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-existing 2,6-dimethoxyphenol (B48157) scaffold. A common and effective method for this transformation is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.

In a typical synthetic route, a halogenated derivative of 2,6-dimethoxyphenol, such as 4-iodo-2,6-dimethoxyphenol, is reacted with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. researchgate.net For the synthesis of terminal alkynes like this compound, a common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene. The trimethylsilyl (B98337) group can be readily removed under mild conditions after the coupling reaction to yield the desired terminal alkyne. researchgate.net

Chemical Reactivity and Transformation Studies of 4 Ethynyl 2,6 Dimethoxyphenol

Reactivity Profiles of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of chemical reactivity, readily participating in various addition and coupling reactions.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Diels-Alder Reactions)

The terminal alkyne of 4-ethynyl-2,6-dimethoxyphenol is an excellent substrate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. While specific studies on this compound are not extensively documented, the reactivity is analogous to other aryl alkynes. The reaction between an organic azide (B81097) and the ethynyl group of this compound would be expected to proceed under standard CuAAC conditions (e.g., a Cu(I) source like CuSO₄ with a reducing agent such as sodium ascorbate) to yield the corresponding triazole derivative.

Diels-Alder reactions involving simple alkynes as dienophiles typically require high temperatures or Lewis acid catalysis. The ethynyl group in this compound can act as a dienophile in [4+2] cycloadditions with electron-rich dienes. The use of alkynylboronates, which can be prepared from terminal alkynes, has been shown to facilitate [4+2] cycloaddition reactions with dienes like cyclopentadiene (B3395910) to form norbornadiene-boronates. whiterose.ac.uk

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |

| Huisgen Cycloaddition | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/NaAsc) | 1-(R)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H-1,2,3-triazole |

| Diels-Alder Reaction | Electron-rich Diene | Heat or Lewis Acid | Substituted cyclohexadiene derivative |

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich nature of the alkyne allows it to undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would proceed via a Markovnikov-type addition to yield a vinyl halide. In the presence of excess HX, a dihaloalkane can be formed.

Nucleophilic additions to the triple bond are also possible, particularly with the aid of a catalyst. For example, the hydration of the alkyne, typically catalyzed by mercury salts, would lead to the formation of a ketone (an acetophenone (B1666503) derivative in this case) via an enol intermediate.

Transition-Metal-Catalyzed Transformations (beyond initial coupling)

The ethynyl group is a versatile handle for a variety of transition-metal-catalyzed reactions. rsc.org These reactions open avenues for the construction of more complex molecular architectures. A prominent example is the Sonogashira coupling, where this compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form disubstituted alkynes.

Furthermore, catalysts based on cobalt, iron, and nickel are also employed in cross-coupling reactions involving organometallic reagents. uni-muenchen.de The terminal alkyne can also be used in cyclization reactions. For example, transition metal catalysts can facilitate the [2+2+2] cycloaddition of the alkyne with other unsaturated partners to construct new aromatic rings.

| Catalyst System | Reaction Type | Reactant | Product Type |

| Pd/Cu | Sonogashira Coupling | Aryl/Vinyl Halide | Disubstituted Alkyne |

| Rh or Co | [2+2+2] Cycloaddition | Dienes/Alkynes | Substituted Benzene (B151609) Derivatives |

| Au or Pt | Enyne Cyclization | Alkenes | Cyclic Compounds |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group, influenced by the two methoxy (B1213986) substituents, exhibits characteristic redox chemistry and participates in oxidative coupling reactions.

Redox Chemistry and Phenoxyl Radical Formation

The phenolic hydroxyl group of this compound can undergo oxidation to form a phenoxyl radical. This process is central to its antioxidant activity. The presence of two electron-donating methoxy groups at the ortho positions stabilizes the resulting phenoxyl radical through resonance. The formation of this relatively stable radical allows the compound to act as a radical scavenger.

Studies on similar phenols, like 2,6-dimethoxyphenol (B48157), show that single-electron oxidation leads to the formation of a 2,6-dimethoxy-phenoxyl radical. researchgate.net This radical is in resonance with a para-radical species. researchgate.net The stability of phenoxyl radicals can be significant, and in some cases, such as with the bulky 2,4,6-tri-tert-butylphenoxyl radical, they can be isolated and characterized crystallographically. rsc.org The reaction of phenol (B47542) OH-adduct radicals can lead to phenoxyl radical formation through water elimination. rsc.org

Oxidative Coupling Mechanisms and Oligomerization

The phenoxyl radicals generated from this compound can undergo coupling reactions to form dimers and oligomers. This process, known as oxidative coupling, can be catalyzed by various oxidants, including metal oxides like PbO₂ or enzyme systems like laccases and peroxidases. researchgate.netsci-hub.st

For 2,6-disubstituted phenols, oxidative coupling can lead to the formation of polyphenylene oxide (PPO) polymers or diphenoquinones. sci-hub.stnih.gov In the case of 2,6-dimethoxyphenol, the coupling of two para-radical species results in the formation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol. researchgate.net The steric hindrance from the ortho-methoxy groups directs the coupling to the para position. researchgate.net The mechanism can proceed through the coupling of free phenoxy radicals or radicals coordinated to a catalyst. researchgate.net Iron-salen complexes have also been shown to catalyze the oxidative coupling of phenol derivatives. researchgate.net

| Oxidant/Catalyst | Coupling Product | Key Intermediate |

| Laccase/O₂ | Biphenyl-4,4'-diol derivative | Phenoxyl Radical |

| Metal Oxides (e.g., PbO₂) | Polyphenylene ether / Diphenoquinone | Phenoxyl Radical |

| Cu/Amine Complex | Polyphenylene ether | Phenoxyl Radical |

Esterification and Etherification for Derivative Synthesis

The phenolic hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through esterification and etherification. These reactions are fundamental in altering the molecule's physical and chemical properties, such as solubility, stability, and biological activity.

Esterification:

The conversion of the phenolic hydroxyl group to an ester is a common strategy. Standard esterification methods can be applied, often involving the reaction of the phenol with a carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate catalytic conditions. A widely used method for esterifying sterically hindered or acid-sensitive alcohols and phenols is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds under mild, neutral conditions at room temperature, making it suitable for complex molecules. orgsyn.org While direct studies on this compound are not extensively documented, the reaction of various phenols with carboxylic acids in the presence of DCC and DMAP is a well-established and high-yielding procedure. orgsyn.org

For example, the reaction of a phenol with a carboxylic acid in dichloromethane, using DCC and a catalytic amount of DMAP, typically results in the formation of the corresponding ester in good yields (often 76-81% for simple substrates). orgsyn.org The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the phenolic oxygen.

Etherification:

Etherification of the phenolic group provides another route to functional derivatives. The Williamson ether synthesis is a classic method, involving the deprotonation of the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. The reactivity of the alkyl halide (iodide > bromide > chloride) and the choice of solvent are critical for reaction success.

Furthermore, derivatives of 2,6-dimethoxyphenol are used in the synthesis of more complex molecules, such as those containing 1,2,4-triazole (B32235) moieties. uobaghdad.edu.iq In such syntheses, the phenolic oxygen is often alkylated with a suitable reagent, demonstrating the utility of etherification reactions. uobaghdad.edu.iq For instance, the synthesis of 4-amino-3-(4-(((4-hydroxy-3,5-dimethoxybenzyl)oxy)methyl)phenyl)-1,2,4-triazole-5-thione involves the linkage of a 2,6-dimethoxyphenol unit via an ether bond. uobaghdad.edu.iq

The table below outlines representative conditions for these transformations, based on general methodologies applicable to phenolic compounds.

| Transformation | Reagents | Catalyst/Conditions | Product Type | Typical Yield |

| Esterification | Carboxylic Acid, Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP), CH₂Cl₂, Room Temp orgsyn.org | Phenyl Ester | >75% orgsyn.org |

| Etherification | Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Phenyl Ether | Variable |

Transformations Involving the Methoxy Substituents

The two methoxy groups on the aromatic ring of this compound significantly influence its electronic properties and steric environment. Reactions targeting these groups, particularly demethylation, are crucial for creating catechol or pyrogallol-type structures, which are valuable synthetic intermediates.

Selective Demethylation Reactions

Selective demethylation involves the cleavage of one or both methyl-oxygen ether bonds, converting the methoxy groups back into hydroxyl groups. This transformation increases the number of phenolic hydroxyl groups, which can enhance properties like antioxidant activity or provide new sites for further functionalization. researchgate.netkyoto-u.ac.jp

Several reagents and conditions have been developed for the demethylation of syringyl-type lignin (B12514952) model compounds, which share the 2,6-dimethoxyphenol core structure.

Lewis Acid-Mediated Demethylation: A notable method involves the use of aluminum chloride (AlCl₃) in the presence of an acyl chloride. This reaction can lead to the selective cleavage of a single methoxy group from 2,6-dimethoxyphenol. nih.gov The reaction proceeds at elevated temperatures and results in a subsequent acylation of the aromatic ring, yielding ortho-acylated catechols. nih.gov The proposed mechanism suggests that AlCl₃ coordinates to the phenolic oxygen and an adjacent methoxy group, facilitating the cleavage of the methyl-oxygen bond. nih.gov This method is highly selective; under the same conditions, a related compound like 2-methoxyphenol does not undergo demethylation. nih.gov

Halogen Acid Demethylation: Strong halogen acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for cleaving aryl methyl ethers. mdpi.com Treatment of lignin model compounds with 48% aqueous HBr or HI at elevated temperatures (e.g., 130 °C) in a solvent like dimethylformamide (DMF) can achieve significant demethylation. mdpi.com These reactions increase the phenolic hydroxyl content but can sometimes be accompanied by side reactions that degrade the lignin structure. tandfonline.com

Catalytic Demethylation: Recent research has explored the use of metal catalysts for C-O bond cleavage under milder or more sustainable conditions. For example, vanadium metal has been shown to catalyze the cleavage of the C-O bonds in 2,6-dimethoxyphenol in water, without the need for external hydrogen gas or organic solvents. semanticscholar.org At 280°C, this process can achieve high conversion (89.5%), initially cleaving one methoxy group to form 3-methoxycatechol, which can be further demethylated to pyrogallol. semanticscholar.org The reaction pathway suggests a stepwise removal of the methyl groups. semanticscholar.org

The following table summarizes various demethylation methods applicable to the 2,6-dimethoxyphenol scaffold.

| Method | Reagent(s) | Conditions | Primary Product(s) | Reference |

| Lewis Acid-Mediated | AlCl₃, Propanoyl chloride | Carbon disulfide (CS₂), elevated temp. | Ortho-acylated catechol derivative | nih.gov |

| Halogen Acid | HBr (48% aq.) or HI (48% aq.) | DMF, 130 °C, 12 h | Catechol/Pyrogallol derivatives | mdpi.com |

| Catalytic | Vanadium metal | Water, 240-280 °C, 48 h | 3-Methoxycatechol, Pyrogallol | semanticscholar.org |

| Other | Iodocyclohexane (ICH) | DMF, reflux | Demethylated polymer derivatives | researchgate.netkyoto-u.ac.jp |

Exploration of Novel Reaction Pathways and Catalyst Development

The unique combination of a reactive ethynyl group, a phenolic hydroxyl, and an electron-rich aromatic ring makes this compound a versatile substrate for exploring novel catalytic transformations. Research in this area focuses on leveraging these functional groups to build molecular complexity efficiently.

Reactions of the Ethynyl Group:

The terminal alkyne is a particularly valuable functional group for modern organic synthesis.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. The ethynyl group of this compound can be coupled with various partners to synthesize complex conjugated systems. This reaction is well-established for introducing ethynyl groups onto aromatic rings and is adaptable to substituted phenols.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. For example, a [4+2] cycloaddition with electron-deficient dienes can form substituted pyridines. acs.org The electron-rich nature of the phenyl ring in this compound would likely enhance its reactivity as a dienophile in such transformations. acs.org

Gold and Copper Catalysis: Gold (I) and copper (II) catalysts are known to activate alkyne moieties towards various transformations. semanticscholar.orgtesisenred.net For instance, copper-catalyzed propargylic etherification has been reported, and while this specific molecule does not have a propargylic alcohol, the reactivity principles of copper-alkyne interactions are relevant. semanticscholar.org These catalysts could potentially be used to mediate novel cyclizations or addition reactions involving the ethynyl group and either the phenol or the aromatic ring itself.

Catalyst Development for Selective Transformations:

Developing new catalysts to selectively act on one functional group in the presence of others is a major goal.

Palladium Catalysis: Beyond Sonogashira coupling, palladium catalysts are used for a vast range of reactions. Tandem catalysis, where a single catalyst promotes multiple sequential reactions, is an area of active research. escholarship.org For this compound, a palladium catalyst could potentially orchestrate a sequence involving the alkyne and another part of the molecule.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Hydrolases, such as lipases and esterases, can be used for the highly regio- and stereoselective synthesis or hydrolysis of esters. rsc.org For example, pig liver esterase (PLE) has been used in the desymmetrization of a derivative of 2,6-dimethoxyphenol as a key step in the synthesis of oseltamivir. rsc.org This highlights the potential for biocatalytic modification of the phenolic group or its derivatives.

The exploration of these pathways will enable the synthesis of novel compounds with potentially interesting applications in materials science and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the primary methods for assigning the core structure of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring are expected to appear as a singlet, given the symmetrical substitution pattern. The methoxy groups will also produce a singlet, integrating to six protons. The phenolic hydroxyl proton will present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The acetylenic proton is anticipated to be a sharp singlet in a characteristic downfield region.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.7-7.0 | s | 2H |

| Methoxy (-OCH₃) | ~3.8-3.9 | s | 6H |

| Phenolic (-OH) | Variable (e.g., ~5.0-6.0) | br s | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms. The carbon atoms of the two methoxy groups will be equivalent, as will the two aromatic carbons bearing the methoxy groups and the two unsubstituted aromatic carbons. The quaternary carbons, including the one attached to the hydroxyl group, the one bonded to the ethynyl group, and the two acetylenic carbons, will also be distinguishable.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (aromatic) | ~145-150 |

| C-OCH₃ (aromatic) | ~148-152 |

| C-H (aromatic) | ~105-110 |

| C-C≡CH (aromatic) | ~115-120 |

| -OCH₃ | ~55-60 |

| -C ≡CH | ~80-85 |

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D NMR and for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, significant correlations are not expected due to the high degree of symmetry and the presence of many singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would be used to definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. In this molecule, a NOESY experiment would show a correlation between the methoxy protons and the adjacent aromatic protons, confirming their proximity in the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀O₃), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 179.0703 |

| [M+Na]⁺ | 201.0522 |

In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely involve the loss of a methyl group from a methoxy substituent, followed by the loss of carbon monoxide. The ethynyl group may also undergo specific fragmentation pathways. The analysis of these fragments helps to confirm the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyne, and ether functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic group. A sharp, weak band around 3300 cm⁻¹ would indicate the acetylenic C-H stretch, while the C≡C triple bond stretch would appear as a weak to medium band in the 2100-2150 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy groups would be observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a symmetrical and less polar bond, is expected to show a strong signal in the Raman spectrum, which can be a useful diagnostic peak.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 | Broad, Medium-Strong | Weak |

| Acetylenic C-H | C-H Stretch | ~3300 | Sharp, Weak-Medium | Medium |

| Acetylenic C≡C | C≡C Stretch | 2100-2150 | Weak-Medium | Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium | Medium |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound have been documented in the reviewed scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

There are no published GC-MS methods specifically detailing the analysis of this compound or its volatile products.

Ultra-Performance Liquid Chromatography (UPLC)

Specific UPLC analytical methods for this compound have not been described in the available literature.

Conclusion

4-Ethynyl-2,6-dimethoxyphenol represents a well-designed molecular scaffold that combines the established utility of substituted phenols with the synthetic versatility of the ethynyl (B1212043) group. Its straightforward synthesis and the presence of multiple reactive sites make it a valuable tool for organic chemists. While its direct applications are still being explored, its potential as a building block for complex organic molecules and functional materials is clear. Further research into the reactivity and properties of this compound is likely to uncover new and exciting applications in diverse areas of chemical science.

An in-depth examination of the synthetic strategies for producing this compound reveals a multi-stage process that leverages both classic organic reactions and modern catalytic methods. The construction of this molecule can be conceptually divided into two primary phases: the formation of the central 2,6-dimethoxyphenol (B48157) (syringol) core and the subsequent introduction of the ethynyl group at the C-4 position. Success in this synthesis hinges on precise control over reaction conditions to ensure high yields and correct isomer formation.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of molecules like 4-ethynyl-2,6-dimethoxyphenol.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data. By calculating parameters like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption bands. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. Without specific studies on this compound, no computationally predicted spectroscopic data can be presented.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to predicting a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A detailed FMO analysis for this compound has not been reported in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, computational chemists can elucidate reaction mechanisms, determine activation energies, and predict reaction kinetics. Such studies could, for instance, explore the reactivity of the ethynyl (B1212043) group in this compound in reactions like cycloadditions or coupling reactions. To date, no such specific computational studies have been published for this compound.

Study of Intermolecular Interactions and Supramolecular Assembly

Understanding how molecules interact with each other is key to predicting their macroscopic properties, such as crystal packing and behavior in solution. Computational studies can model non-covalent interactions like hydrogen bonding and π-π stacking. For this compound, such investigations would shed light on its potential to form larger supramolecular structures. This area remains uninvestigated for this specific molecule.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. By developing mathematical models, QSPR can predict the properties of new or untested compounds. A QSPR study involving this compound would require a dataset of related compounds with known properties, from which a predictive model could be built. No QSPR studies specifically including or focusing on this compound are available in the scientific literature.

Advanced Applications in Chemical Synthesis and Functional Materials

A Versatile Chemical Intermediate and Building Block

The strategic placement of reactive functional groups on the phenyl ring of 4-ethynyl-2,6-dimethoxyphenol underpins its utility as a versatile building block in organic synthesis. The interplay between the nucleophilic phenol (B47542), the versatile ethynyl (B1212043) group, and the directing influence of the methoxy (B1213986) groups allows for a diverse array of chemical transformations.

Crafting Complexity: Synthesis of Organic Molecules and Natural Product Analogs

The ethynyl moiety of this compound is particularly amenable to various coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing a powerful tool for the construction of complex molecular architectures. This methodology is instrumental in the synthesis of highly substituted aromatic and heterocyclic systems that form the core of many natural products and their analogs.

The phenolic hydroxyl group can be strategically protected and deprotected, allowing for sequential reactions at different sites of the molecule. For instance, the synthesis of some complex natural products relies on the use of 1,2-diacetals as temporary protecting groups to facilitate intricate synthetic pathways. acs.org Furthermore, the synthesis of some natural oligosaccharide antibiotics has been achieved through multi-step processes involving carefully orchestrated coupling reactions. acs.org

The creation of complex molecules often involves multi-step syntheses where each functional group's reactivity is carefully managed. For example, the synthesis of certain bioactive compounds may start with simpler, commercially available precursors like 2,5-dimethoxybenzaldehyde, which is then elaborated through a series of reactions including lithiation and quenching with specific electrophiles to build up the desired molecular framework. nih.gov

A Gateway to Heterocycles and Pharmacologically Important Scaffolds

The reactivity of the ethynyl group extends beyond simple coupling reactions, serving as a linchpin for the construction of various heterocyclic compounds. chim.it These cyclic structures are ubiquitous in medicinal chemistry and form the basis of numerous pharmaceuticals. The ability to introduce the 4-ethynyl-2,6-dimethoxyphenyl motif into these scaffolds allows for the exploration of new chemical space and the potential discovery of novel therapeutic agents.

The synthesis of functionalized heterocyclic compounds, such as iodoenol γ-lactones and γ-lactams, demonstrates the utility of ethynyl-containing precursors in generating structural diversity. acs.org Moreover, the development of multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials, often relies on the versatile reactivity of building blocks like this compound.

Integration into Polymer and Materials Science

The presence of the polymerizable ethynyl group makes this compound an attractive monomer for the development of advanced functional materials. The resulting polymers often exhibit unique electronic, optical, and thermal properties.

Building Chains: Formation of Conjugated Polymers and Networks

The ethynyl group of this compound can undergo polymerization through various methods, including oxidative coupling and transition-metal-catalyzed polymerizations, to form conjugated polymers. These polymers are characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electron systems and interesting electronic properties.

The oxidative polymerization of phenols is a well-established method for producing polyphenylene oxides (PPOs). kyoto-u.ac.jp While the direct polymerization of phenols with unprotected ethynyl groups can sometimes lead to side reactions, the use of protective groups or specific catalysts can control the polymerization process. For instance, enzymatic catalysis, such as with horseradish peroxidase, has been shown to selectively polymerize the phenolic moiety while leaving the ethynyl group intact, creating a reactive polymer that can be further modified. researchgate.net

The resulting polymers can be designed to have specific properties by controlling the monomer structure and polymerization conditions. For example, the incorporation of the 4-ethynyl-2,6-dimethoxyphenyl unit can enhance the thermal stability and solubility of the resulting polymers.

Harnessing Light: Application in Optoelectronic and Nonlinear Optical (NLO) Materials

The extended π-conjugation in polymers derived from this compound makes them promising candidates for applications in optoelectronics and nonlinear optics (NLO). sioc-journal.cn NLO materials are capable of altering the properties of light passing through them and are crucial for technologies such as laser frequency conversion and optical switching. mdpi.comrsc.org

The design of organic NLO materials often focuses on creating molecules with a high first-order molecular hyperpolarizability (β). mdpi.com This property is enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The 4-ethynyl-2,6-dimethoxyphenyl unit, with its electron-donating methoxy and hydroxyl groups and the π-system of the ethynyl and phenyl groups, can contribute to the NLO response of a material. acs.org

Research in this area involves the synthesis and characterization of novel chromophores and polymers incorporating this versatile building block. The goal is to create materials with large NLO effects, good thermal stability, and processability for device fabrication.

Tailoring Properties: Design of Functional Materials

The versatility of this compound allows for the design of a wide range of functional materials with tunable properties. By chemically modifying the phenolic hydroxyl group or the ethynyl group, or by copolymerizing it with other monomers, materials with specific characteristics can be created.

For instance, the phenolic hydroxyl group can be used to attach other functional moieties, leading to materials with applications in sensing, catalysis, or as responsive materials. The ethynyl group can be used for post-polymerization modifications, such as "click" chemistry reactions, to introduce a variety of functionalities.

The ability to tailor the chemical structure at the molecular level provides a powerful approach to developing advanced materials for a diverse range of applications, from electronics to biotechnology.

Surface Functionalization and Hybrid Material Development

The unique chemical architecture of this compound, featuring a reactive terminal alkyne group, a phenolic hydroxyl group, and a lignin-derived syringyl-type aromatic ring, makes it a highly valuable building block for the development of advanced functional materials. Its capabilities extend to the modification of material surfaces and the creation of sophisticated hybrid materials through various chemical strategies.

The primary route for leveraging the functionality of this compound in this context is through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, making it an ideal method for attaching this molecule to the surfaces of a wide range of substrates, including nanoparticles and polymers. nih.govnumberanalytics.com The terminal alkyne of this compound can readily react with azide-functionalized surfaces to create a stable triazole linkage, thereby immobilizing the dimethoxyphenol moiety.

This surface functionalization can impart new properties to the material. For instance, the phenolic and methoxy groups can alter the surface energy, wettability, and chemical reactivity. The aromatic nature of the syringyl unit can be exploited to introduce UV-shielding properties or to serve as a platform for further chemical modifications.

A key application area for such surface-functionalized materials is in the biomedical field. The modification of nanocarriers, such as liposomes or other nanoparticles, with molecules like this compound can be used for targeted drug delivery. nih.gov The functionalized surface can be designed to interact with specific biological targets.

Furthermore, this compound is a prime candidate for the synthesis of hybrid materials. These are materials composed of two or more distinct components, often at the nanometer or molecular scale, which are integrated to achieve synergistic properties that are not present in the individual constituents. The dual reactivity of this compound (the alkyne and the phenol) allows it to act as a versatile linker or monomer in the creation of complex polymer networks and organic-inorganic hybrid structures.

Research into lignin-derived phenolic compounds has demonstrated their utility in creating novel polymers. For example, the development of "phenol-yne" chemistry has been explored for the synthesis of vitrimers, a class of plastics that are strong and durable like thermosets but can be reprocessed and recycled. rsc.org This chemistry involves the reaction between phenolic hydroxyl groups and activated alkynes. While not specifically detailing this compound, this research highlights the potential of its functional groups to participate in such network-forming reactions. The presence of the ethynyl group provides a direct route to forming such crosslinked structures.

The creation of porous polymer microspheres from various lignin-derived phenols for applications such as CO2 capture has also been reported. nih.gov The specific functionalities of the phenolic precursors, such as the methoxy groups found in this compound, were shown to influence the morphology and textural parameters of the resulting polymers. nih.gov This suggests that polymers synthesized from this compound could be tailored for specific adsorption or separation applications.

The table below summarizes potential research findings based on the reactivity of this compound and analogous compounds in the context of surface functionalization and hybrid material development.

| Application Area | Methodology | Substrate/Matrix | Key Finding/Potential Outcome | Supporting Analogy |

| Biomaterial Surface Modification | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized nanoparticles, liposomes | Covalent attachment of the dimethoxyphenol moiety to the surface, enabling further functionalization or altering surface properties for targeted drug delivery. | Click-chemistry for modifying nanocarrier surfaces. nih.gov |

| Antifouling Surfaces | CuAAC | Alkyne-functionalized surfaces (e.g., poly-(p-xylylenes)) | Conjugation of azide-terminated hydrophilic polymers to the surface via the ethynyl group, creating a protein-resistant layer. | Fabrication of low-fouling surfaces on alkyne-functionalized polymers. mdpi.com |

| Recyclable Thermosets (Vitrimers) | Phenol-yne "click" addition | Cross-linker with multiple alkyne or phenol functionalities | Formation of a dynamic covalent network through vinyl ether bond exchanges, leading to recyclable and reprocessable high-performance materials. | Lignin-based phenol-yne vitrimers. rsc.org |

| Porous Organic Polymers | Friedel-Crafts alkylation or other cross-linking polymerizations | Co-monomers | Synthesis of porous polymer networks with tunable surface area and functionality for applications like gas sorption or catalysis. | Porous polymer microspheres from lignin-derived phenols. nih.gov |

| Organic-Inorganic Hybrid Materials | Sol-gel chemistry combined with click reactions | Silica (B1680970) precursors (e.g., azide-functionalized silanes) | Integration of the organic phenolic unit into an inorganic silica network, potentially enhancing thermal stability and mechanical properties. | General principles of hybrid material synthesis. |

Biocatalytic Transformations and Mechanistic Biochemical Interactions

Substrate for Enzymatic Systems (e.g., Laccases, Oxidoreductases)

Phenolic compounds are well-established substrates for a variety of oxidoreductases, including laccases and peroxidases. researchgate.net The 2,6-dimethoxyphenol (B48157) scaffold, in particular, is a classic substrate used to assess the activity of these enzymes. researchgate.netsciengine.comsciengine.com Laccases, which are multi-copper oxidases, and peroxidases like horseradish peroxidase (HRP), catalyze the one-electron oxidation of phenols using molecular oxygen or hydrogen peroxide, respectively, as the oxidant. researchgate.netsciengine.com

The structural similarity of 4-Ethynyl-2,6-dimethoxyphenol to 2,6-dimethoxyphenol (DMP) suggests it is a viable substrate for these enzymatic systems. researchgate.netsciengine.com The presence of the electron-donating hydroxyl and methoxy (B1213986) groups on the aromatic ring facilitates the oxidation process. Studies on related molecules, such as m-ethynylphenol, have demonstrated the principle of chemoselectivity, where enzymes like HRP can selectively oxidize the phenolic hydroxyl group while leaving the ethynyl (B1212043) moiety intact. researchgate.netkyoto-u.ac.jp This specificity is a hallmark of biocatalysis and allows for the targeted modification of multifunctional molecules. acs.org

Table 1: Enzymatic Oxidation of Phenolic Substrates

| Substrate | Enzyme System | Oxidant | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2,6-Dimethoxyphenol (DMP) | Rhus laccase | O₂ | Catalyzes oxidation to form a C-C linked dimer, TMBP. | researchgate.netsciengine.comsciengine.com |

| 2,6-Dimethoxyphenol (DMP) | Laccase from Botryosphaeria rhodina | O₂ | High redox potential laccase effectively oxidizes DMP. | researchgate.net |

| m-Ethynylphenol | Horseradish Peroxidase (HRP) | H₂O₂ | Chemoselective polymerization of the phenolic moiety, leaving the ethynyl group untouched. | researchgate.netkyoto-u.ac.jp |

| Various Phenols | Peroxidase | H₂O₂ | Enzymatic oxidative polymerization produces polyphenols under mild conditions. | researchgate.netresearchgate.net |

Mechanistic Investigations of Enzyme-Catalyzed Oxidation Processes

The enzymatic oxidation of 2,6-dimethoxyphenol (DMP) by laccases provides a model for understanding the likely transformation of its 4-ethynyl analog. The process is initiated by the abstraction of a single electron from the phenolic hydroxyl group by the enzyme's active site, generating a phenoxyl radical. sciengine.com This radical is stabilized by resonance, with significant spin density at the para-position (C4). sciengine.com

In the case of DMP, two of these para-radical species then undergo a coupling reaction to form a C-C bond, resulting in the dimer 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol (TMBP). researchgate.netsciengine.comup.ac.za This dimerization is the primary product observed in the laccase-catalyzed oxidation of DMP in various aqueous-organic solvent systems. researchgate.netsciengine.comsciengine.com

For this compound, the C4 position is substituted. Therefore, while the initial formation of a phenoxyl radical is expected, its subsequent reactions would differ. The radical could delocalize to the ortho positions or potentially lead to C-O coupling, forming polymeric structures with ether linkages, a common pathway in the oxidative polymerization of phenols. researchgate.net The specific reaction pathway and resulting product structure would be influenced by reaction conditions such as solvent, pH, and enzyme concentration.

Proposed Oxidation Mechanism:

Single-Electron Oxidation: Laccase or peroxidase abstracts an electron from the hydroxyl group of this compound.

Radical Formation: A 2,6-dimethoxy-4-ethynylphenoxyl radical is generated.

Radical Coupling/Propagation: The radicals couple, likely through C-O or C-C bonds (at positions other than C4), to form dimers, oligomers, and ultimately polymers.

Enzymatic Synthesis of Oligomeric and Polymeric Products

The ability of oxidoreductases to polymerize phenols is well-documented and presents an environmentally benign alternative to traditional methods that often use toxic reagents like formaldehyde. researchgate.net The enzymatic polymerization of this compound is expected to yield novel, reactive polymers.

Research on m-ethynylphenol demonstrated that HRP-catalyzed polymerization in aqueous methanol (B129727) selectively targets the phenolic moiety, producing poly(m-ethynylphenol) where the acetylene (B1199291) group remains in the side chain. researchgate.netkyoto-u.ac.jp This chemoselectivity is crucial, as it yields a polymer with pendant functional groups that are available for subsequent chemical modifications. This contrasts with conventional catalysts like copper/amine systems, which would typically cause oxidative coupling of the acetylene groups. kyoto-u.ac.jp

Similarly, the enzymatic polymerization of this compound would produce a polyphenol with pendant ethynyl groups. The resulting polymer is expected to be a valuable precursor for advanced materials, as the ethynyl groups can undergo a wide range of reactions, including thermal curing or "click" chemistry. researchgate.net

Role of the Ethynyl Group in Bioorthogonal Chemistry and Bioconjugation Strategies

The ethynyl group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can be performed in living systems without interfering with native biochemical processes. wgtn.ac.nz The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for its high efficiency and specificity. However, due to the toxicity of copper catalysts, metal-free alternatives have gained prominence for in vivo applications. nih.gov

The ethynyl group on a molecule like this compound, especially when incorporated into a larger polymeric or oligomeric structure, serves as a chemical handle for bioconjugation. Activated alkynes can react directly with native functional groups found in biomolecules, such as the amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues, without the need for a metal catalyst. nih.govresearchgate.net This allows for the covalent attachment of the polyphenol to proteins, peptides, and other biological targets under mild, physiological conditions. researchgate.netexplorationpub.com

Table 2: Bioconjugation Strategies Involving the Ethynyl Group

| Reaction Type | Reactants | Conditions | Application | Reference(s) |

|---|---|---|---|---|

| Metal-Free Click Reaction | Activated Alkyne + Amine/Thiol/Hydroxyl | Ambient temperature, catalyst-free | Labeling of peptides (Tat peptide), proteins (BSA, IgG), and polysaccharides. | nih.govresearchgate.net |

| Thiol-Yne Reaction | Alkyne + Thiol (e.g., Cysteine) | Visible light or electrochemically induced | Creates stable bioconjugates; useful for bioorthogonal applications. | explorationpub.com |

| CuAAC (Click Chemistry) | Alkyne + Azide (B81097) | Cu(I) catalyst, aqueous buffer | Synthesis of functional electrophiles for cysteine-selective bioconjugation. | researchgate.net |

The polymers synthesized from this compound could thus be used to create novel biomaterials. For instance, after enzymatic polymerization, the resulting material could be conjugated to an antibody or peptide to target specific cells or tissues.

Chemoenzymatic Synthesis of Derivatized Compounds

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps within a multi-step chemical synthesis, combining the best of biocatalysis and traditional chemistry. acs.orgnih.gov This approach minimizes the need for protecting groups, reduces waste, and often proceeds under mild conditions. acs.org

For this compound, a powerful chemoenzymatic strategy involves a two-step process:

Enzymatic Polymerization: Use of a laccase or peroxidase to selectively polymerize the phenol (B47542), creating a polyphenol backbone with pendant ethynyl groups, as described in section 7.1.2. researchgate.net

Chemical Derivatization: Subsequent chemical modification of the ethynyl groups via bioorthogonal reactions (e.g., click chemistry) to attach other molecules of interest, such as fluorescent dyes, drugs, or targeting ligands. explorationpub.comresearchgate.net

This modular approach allows for the creation of a diverse library of functional polymers from a single enzymatically-produced precursor. For example, vanillyl alcohol oxidases (VAOs) have been used in one-pot syntheses of other complex heterocycles from phenolic precursors, highlighting the potential for enzymes to create valuable chemical building blocks. nih.gov By combining the selective polymerization of the this compound monomer with the versatile chemistry of the ethynyl group, complex, tailor-made functional materials can be synthesized efficiently.

Future Research Directions and Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Currently, specific, high-yield synthetic routes for 4-Ethynyl-2,6-dimethoxyphenol are not well-documented in peer-reviewed literature. Future research should prioritize the development of efficient and sustainable methods for its synthesis. A promising approach could involve the Sonogashira coupling of a protected 4-halosyringol derivative with a suitable acetylene (B1199291) source. The optimization of reaction conditions, including catalyst systems (e.g., palladium and copper complexes), solvents, and temperature, will be crucial to maximize yield and minimize waste, adhering to the principles of green chemistry. The development of a robust and scalable synthetic pathway is a critical first step to enable further investigation of this compound.

Exploration of Undiscovered Reactivity Modes and Novel Derivatizations

The ethynyl (B1212043) group in this compound is a gateway to a vast array of chemical transformations. Future studies should explore its reactivity in various reaction types. For instance, its participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," could lead to the synthesis of novel triazole-containing phenol (B47542) derivatives with potential applications in medicinal chemistry and materials science. Additionally, the terminal alkyne can undergo reactions like hydrofunctionalization, cross-coupling, and polymerization, opening doors to a diverse range of new molecules with unique properties. The phenolic hydroxyl group also offers a site for derivatization, allowing for the synthesis of esters, ethers, and other functionalized compounds.

Rational Design of Materials with Tailored Functions based on this compound

The rigid, linear structure of the ethynyl group, combined with the phenolic backbone, makes this compound an attractive building block for the rational design of advanced materials. Future research could focus on its incorporation into polymers, where the ethynyl group can be used for cross-linking or as a pendant group to modify polymer properties. The synthesis of conjugated polymers incorporating this moiety could lead to materials with interesting optoelectronic properties for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The phenolic hydroxyl group can also be exploited to impart specific functionalities, such as antioxidant properties or the ability to coordinate with metal ions.

Deeper Mechanistic Understanding of Biochemical Transformations Involving Substituted Phenols

While no specific biochemical transformations involving this compound have been reported, the broader class of substituted phenols is known to undergo various enzymatic and metabolic processes. Future research could investigate the potential for this compound to interact with biological systems. For example, studies could explore its metabolism by cytochrome P450 enzymes or its potential as an inhibitor or substrate for other enzyme systems. Understanding how the ethynyl group influences the biochemical behavior of the syringol core could provide valuable insights into the design of new bioactive molecules. Such studies would necessitate the development of sensitive analytical methods to track the compound and its metabolites in biological matrices.

Integration into Multidisciplinary Research Areas

The unique structural features of this compound position it as a candidate for integration into various multidisciplinary research fields. In medicinal chemistry, its derivatives could be explored as potential therapeutic agents, leveraging the known biological activities of phenolic compounds. In materials science, its use as a monomer or cross-linking agent could lead to the development of novel polymers and composites with tailored properties. Furthermore, its application in surface chemistry, for example, in the functionalization of surfaces through "click" reactions, could be another fruitful area of investigation. Collaborative efforts between synthetic chemists, materials scientists, biologists, and engineers will be essential to fully realize the potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.